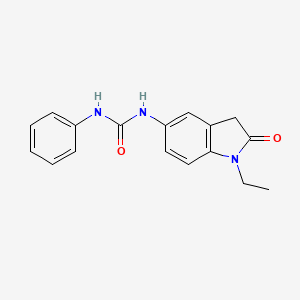![molecular formula C12H11NO2S2 B2427851 2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid CAS No. 743453-22-7](/img/structure/B2427851.png)
2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid” is an organic compound with the CAS Number: 743453-22-7 . It has a molecular weight of 265.36 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The compound has a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 265.36 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Oxidation of Chiral 2-Thiazolines : Chiral 2-thiazolines, related to 2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid, have been synthesized and their reactions with various oxidants have been studied. This research provides insights into the synthesis and chemical behavior of thiazoline derivatives (Aitken, Armstrong, Galt, & Mesher, 1997).
Biological Activities
- Antimicrobial Activities : Benzothiazole-imino-benzoic acid Schiff Bases, structurally similar to the compound , have shown good antimicrobial activity against various human epidemic causing bacterial strains (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).
- Synthesis and Biological Activity of Thiazolidin Derivatives : Compounds related to this compound have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating significant potential in this area (Patel & Patel, 2010).
- Novel Bi-heterocycles as Therapeutic Agents : Electrophilic derivatives of 1,3-thiazol-2-yl, akin to the compound , have been studied for their potential as therapeutic agents, showing promise in enzyme inhibition and cytotoxicity studies (Abbasi, Ramzan, Aziz‐ur‐Rehman, Siddiqui, Shah, Hassan, Seo, Ashraf, Mirza, & Ismail, 2018).
Applications in Material Science
- Metal–Organic Frameworks : A metal–organic framework incorporating a 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid ligand, structurally related to the compound , has been synthesized, showcasing potential applications in material science for similar compounds (Lei, Wang, Shi, & Zhang, 2019).
Other Relevant Studies
- Spectrophotometric Determination of Metals : Derivatives of 2-thiazolylazo benzoic acids have been used as reagents for the spectrophotometric determination of metals like cobalt and nickel, indicating the potential analytical applications of similar compounds (Wada, Ishizuki, & Nakagawa, 1982; Fan & Zhu, 1998).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Thiazoles, including this compound, are found in many potent biologically active compounds . They have been studied for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . This suggests that there is potential for future research and development of thiazole derivatives, including “2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid”.
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to interact with various biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological activities and can potentially affect multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities .
properties
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-8-6-16-12(13-8)17-7-9-4-2-3-5-10(9)11(14)15/h2-6H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFZHVXAOCXZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

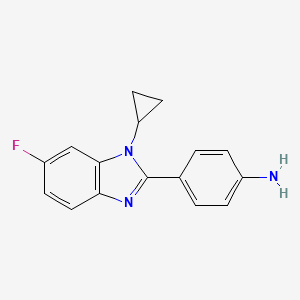
![2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2427770.png)
![8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2427771.png)
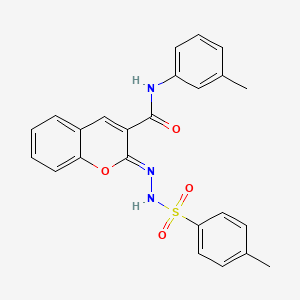
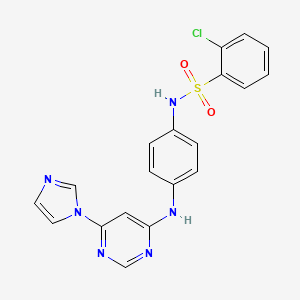
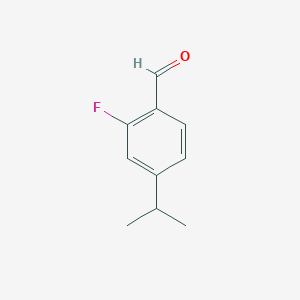

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2427780.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2427781.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2427783.png)
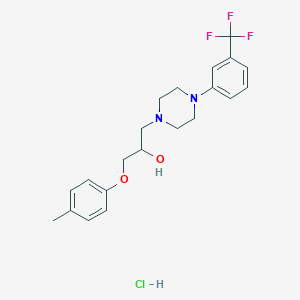
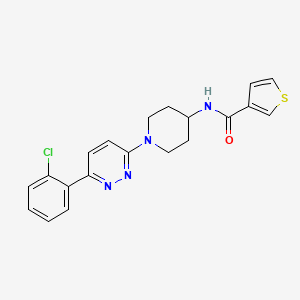
![3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B2427789.png)
